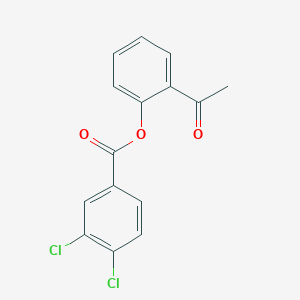![molecular formula C16H11ClO2 B14301196 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride CAS No. 113576-12-8](/img/structure/B14301196.png)
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride is an organic compound that belongs to the class of aromatic compounds It features a benzoyl chloride group attached to a benzene ring, which is further substituted with a formylphenyl group through an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products
Bromination: 4-[2-(4-Bromophenyl)ethenyl]benzoyl chloride
Nitration: 4-[2-(4-Nitrophenyl)ethenyl]benzoyl chloride
Reduction: 4-[2-(4-Hydroxyphenyl)ethenyl]benzoyl chloride
科学研究应用
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
作用机制
The mechanism of action of 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride involves its reactive functional groups. The benzoyl chloride group can form covalent bonds with nucleophiles, making it useful in coupling reactions. The formyl group can participate in various organic transformations, such as condensation reactions, which are essential in synthesizing complex molecules. The ethenyl linkage provides a conjugated system that can enhance the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
4-[2-(4-Formylphenyl)ethenyl]benzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.
4-Phenylbenzyl chloride: Lacks the formyl and ethenyl groups, making it less reactive in certain types of reactions.
4-[2-(4-Nitrophenyl)ethenyl]benzoyl chloride: Contains a nitro group instead of a formyl group, altering its reactivity and applications.
Uniqueness
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride is unique due to the presence of both a formyl group and a benzoyl chloride group, which provide a combination of reactivity and versatility in organic synthesis. The ethenyl linkage also contributes to its distinct chemical properties, making it suitable for a wide range of applications in scientific research and industry.
属性
CAS 编号 |
113576-12-8 |
|---|---|
分子式 |
C16H11ClO2 |
分子量 |
270.71 g/mol |
IUPAC 名称 |
4-[2-(4-formylphenyl)ethenyl]benzoyl chloride |
InChI |
InChI=1S/C16H11ClO2/c17-16(19)15-9-7-13(8-10-15)2-1-12-3-5-14(11-18)6-4-12/h1-11H |
InChI 键 |
GFRHPEFNMNJKDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


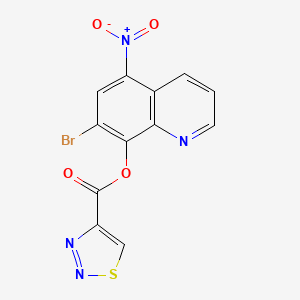


![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
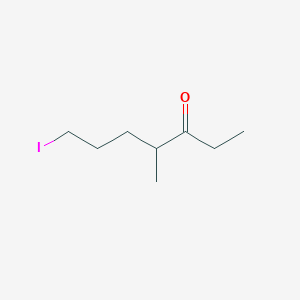


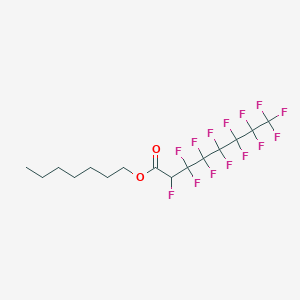
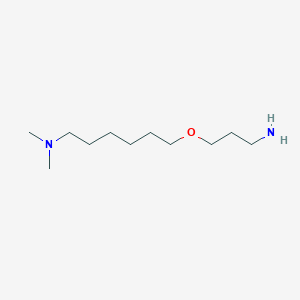
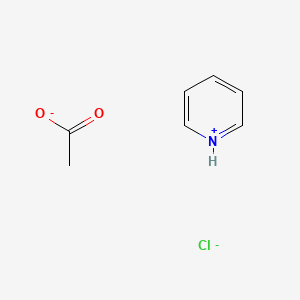
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
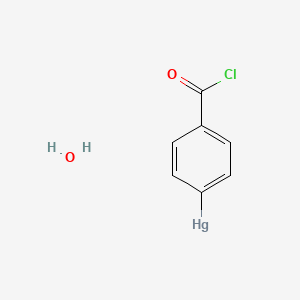
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
